molecular formula C14H16N6O B10932056 9-(1,3-dimethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(1,3-dimethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B10932056
M. Wt: 284.32 g/mol
InChI Key: VUYSEVIPCFJPRZ-UHFFFAOYSA-N
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Description

9-(1,3-dimethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

The synthesis of 9-(1,3-dimethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting with the preparation of the pyrazole and triazoloquinazoline intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole or triazoloquinazoline rings.

Scientific Research Applications

9-(1,3-dimethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. In medicine, it may be explored for its potential to treat certain diseases. Additionally, its unique structure makes it a valuable compound for industrial applications, such as in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 9-(1,3-dimethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

When compared to similar compounds, 9-(1,3-dimethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique structure and potential applications. Similar compounds include other heterocyclic compounds with pyrazole or triazoloquinazoline rings. the specific arrangement of atoms in this compound gives it distinct properties that may make it more suitable for certain applications. Some similar compounds include 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine and other pyrazole derivatives .

Properties

Molecular Formula

C14H16N6O

Molecular Weight

284.32 g/mol

IUPAC Name

9-(1,3-dimethylpyrazol-4-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C14H16N6O/c1-8-9(6-19(2)18-8)13-12-10(4-3-5-11(12)21)17-14-15-7-16-20(13)14/h6-7,13H,3-5H2,1-2H3,(H,15,16,17)

InChI Key

VUYSEVIPCFJPRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2C3=C(CCCC3=O)NC4=NC=NN24)C

Origin of Product

United States

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